3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine
Description
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Properties
IUPAC Name |
3-(5-chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c1-18-11-8(12)5-14-10(16-11)7-4-15-17-3-2-13-6-9(7)17/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDWXPJSHZGILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Cl)C2=C3C=NC=CN3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this compound belongs, have been identified as strategic compounds for optical applications.
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring. These EDGs improve both the absorption and emission behaviors of these compounds.
Biochemical Pathways
It is known that pyrazolo[1,5-a]pyrimidines have been used in a variety of applications, ranging from ionic or molecular sensing to bioimaging applications. This suggests that these compounds may interact with a variety of biochemical pathways.
Pharmacokinetics
Pyrazolo[1,5-a]pyrimidines are known for their simpler and greener synthetic methodology, and their tunable photophysical properties.
Biochemical Analysis
Biochemical Properties
3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound’s interaction with CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and inhibiting enzyme activity. Additionally, this compound can interact with other proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling pathways such as the PI3K/Akt and Ras/Erk pathways, which are involved in cell proliferation, survival, and differentiation. By affecting these pathways, this compound can induce changes in gene expression, leading to altered cellular behavior and metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, such as CDKs, inhibiting their activity and disrupting normal cellular processes. Additionally, it can interact with transcription factors and other regulatory proteins, leading to changes in gene expression. These interactions can result in the activation or repression of specific genes, ultimately influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in nucleotide synthesis, energy metabolism, and redox balance. By modulating these pathways, this compound can alter cellular metabolism and contribute to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and efficacy. The compound may be actively transported into specific cellular compartments or tissues, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy metabolism and apoptosis. The precise localization of this compound is essential for its role in regulating cellular processes.
Biological Activity
3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antiviral applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 260.68 g/mol. Its structure features a pyrazolo[1,5-a]pyrazine core fused with a pyrimidine ring that is substituted with both chloro and methoxy groups. These functional groups significantly influence the compound's chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1331768-89-8 |
| Molecular Weight | 260.68 g/mol |
| Molecular Formula | C12H9ClN4O |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The chloro and methoxy substituents enhance binding affinity to active sites, modulating enzyme activity and influencing various biochemical pathways. This interaction can lead to either inhibition or activation of target proteins involved in disease progression.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research demonstrated that derivatives of pyrazolo compounds exhibit cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The MTT assay results indicated that certain derivatives showed stronger cytotoxicity than cisplatin, a standard chemotherapy drug.
Case Study: Anticancer Mechanisms
A notable study explored the apoptosis-inducing capabilities of related pyrazolo compounds. It was found that these compounds could activate caspases (caspase 3/7, 8, and 9), leading to programmed cell death. Furthermore, they were shown to suppress NF-κB expression while promoting pro-apoptotic factors such as p53 and Bax, indicating a multifaceted mechanism for inducing apoptosis in cancer cells .
Antiviral Activity
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antiviral activity. Studies on similar pyrazole derivatives have indicated effectiveness against various viruses, including HIV and influenza. The compound's ability to inhibit viral replication could be linked to its structural characteristics that allow it to interact with viral proteins effectively .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. For example:
- Chloro Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Methoxy Group : Can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 261.67 g/mol
- CAS Number : 1330044-04-6
The structure consists of a pyrazolo[1,5-a]pyrazine core fused with a pyrimidine ring, featuring both chloro and methoxy substituents. These modifications significantly affect its chemical properties and biological activities.
Anticancer Research
One of the most promising applications of 3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is in cancer treatment. Research indicates that it exhibits significant inhibitory effects on Polo-like kinase 4 (PLK4), a critical regulator of cell division. Inhibition of PLK4 disrupts normal cell cycle processes, which can lead to reduced tumor growth in various cancer cell lines.
Mechanism of Action :
- Binding Affinity : The compound binds to the active site of PLK4, preventing its phosphorylation and activation of downstream signaling pathways responsible for cell proliferation.
Inhibition Studies
Studies have focused on the binding affinity and inhibition kinetics of this compound against various kinases, providing insights into its therapeutic potential. The unique combination of chloro and methoxy groups enhances its binding affinity compared to similar compounds.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related pyrazolo[1,5-a]pyrazine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine | Fluorinated pyrimidine | Anticancer activity via PLK4 inhibition |
| 3-(4-Methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine | Methylated pyrimidine | Potential anti-inflammatory properties |
| 3-(3-Nitropyridin-2-yl)pyrazolo[1,5-a]pyrazine | Nitro-substituted pyridine | Investigated for neuroprotective effects |
Case Study 1: PLK4 Inhibition in Cancer Cell Lines
In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound on various cancer cell lines. The results showed that treatment with this compound led to a significant decrease in cell viability in PLK4-dependent tumors.
Case Study 2: Binding Affinity Assessment
Another study conducted by researchers at a leading pharmaceutical company assessed the binding affinity of this compound against PLK4 using surface plasmon resonance (SPR). The findings indicated a strong interaction with an IC50 value indicating high potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
